1-[6-Hydroxy-2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(6-Hydroxy-2-(4-methoxybenzoyl)-3-methylbenzofuran-5-yl)ethanone is a complex organic compound with a unique structure that includes a benzofuran core, a hydroxy group, and a methoxybenzoyl moiety
Preparation Methods
The synthesis of 1-(6-Hydroxy-2-(4-methoxybenzoyl)-3-methylbenzofuran-5-yl)ethanone typically involves multiple steps, including acetylation, aldolization, cyclization, and hydrolysis reactions. One common synthetic route starts with the reaction of 4-methoxybenzaldehyde with a suitable precursor under basic conditions, followed by cyclization to form the benzofuran core . Industrial production methods may involve optimization of these steps to increase yield and purity.
Chemical Reactions Analysis
1-(6-Hydroxy-2-(4-methoxybenzoyl)-3-methylbenzofuran-5-yl)ethanone undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce carbonyl groups to alcohols.
Substitution: This reaction can replace specific atoms or groups within the molecule. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It may be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 1-(6-Hydroxy-2-(4-methoxybenzoyl)-3-methylbenzofuran-5-yl)ethanone involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or modulate signaling pathways involved in disease processes. Detailed studies are required to elucidate the exact molecular targets and pathways .
Comparison with Similar Compounds
1-(6-Hydroxy-2-(4-methoxybenzoyl)-3-methylbenzofuran-5-yl)ethanone can be compared with similar compounds such as:
Scutellarein: Another benzofuran derivative with potential therapeutic applications.
Coumarins: Compounds with a similar benzofuran core but different functional groups.
Quinolones: Compounds with a different core structure but similar biological activities
Conclusion
1-(6-Hydroxy-2-(4-methoxybenzoyl)-3-methylbenzofuran-5-yl)ethanone is a compound of significant interest due to its unique structure and potential applications in various fields
Properties
CAS No. |
106206-63-7 |
---|---|
Molecular Formula |
C19H16O5 |
Molecular Weight |
324.3 g/mol |
IUPAC Name |
1-[6-hydroxy-2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]ethanone |
InChI |
InChI=1S/C19H16O5/c1-10-14-8-15(11(2)20)16(21)9-17(14)24-19(10)18(22)12-4-6-13(23-3)7-5-12/h4-9,21H,1-3H3 |
InChI Key |
FCAWZCPCUJNEKG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC2=CC(=C(C=C12)C(=O)C)O)C(=O)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.